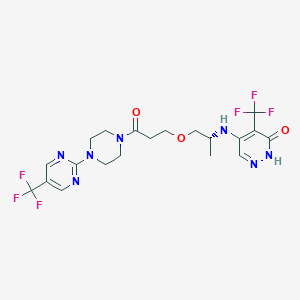
2-Bromo-1-(5-(tert-butyl)-2-methylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(5-(tert-butyl)-2-methylphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It features a bromine atom attached to the ethanone group, which is further connected to a phenyl ring substituted with tert-butyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-(tert-butyl)-2-methylphenyl)ethan-1-one can be achieved through several methods. One common approach involves the bromination of 1-(5-(tert-butyl)-2-methylphenyl)ethan-1-one. This reaction typically uses bromine (Br₂) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl₃).
Reaction Conditions:
- Solvent: Chloroform or carbon tetrachloride
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(5-(tert-butyl)-2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Solvent: Ethanol or methanol; Temperature: Room temperature to reflux; Time: Several hours.
Reduction: Solvent: Tetrahydrofuran (THF) or ether; Temperature: 0°C to room temperature; Time: 1-2 hours.
Oxidation: Solvent: Aqueous or organic solvent; Temperature: Room temperature to reflux; Time: Several hours.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted ethanone derivatives.
Reduction: 1-(5-(tert-butyl)-2-methylphenyl)ethanol.
Oxidation: 5-(tert-butyl)-2-methylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(5-(tert-butyl)-2-methylphenyl)ethan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(5-(tert-butyl)-2-methylphenyl)ethan-1-one depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In reduction reactions, the carbonyl group is converted to an alcohol through the transfer of hydride ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(4-tert-butylphenyl)ethan-1-one
- 2-Bromo-1-(3,4-dimethylphenyl)ethan-1-one
- 2-Bromo-1-(4-methylphenyl)ethan-1-one
Comparison
Compared to similar compounds, 2-Bromo-1-(5-(tert-butyl)-2-methylphenyl)ethan-1-one is unique due to the specific positioning of the tert-butyl and methyl groups on the phenyl ring. This unique structure can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for targeted synthetic applications.
Eigenschaften
Molekularformel |
C13H17BrO |
|---|---|
Molekulargewicht |
269.18 g/mol |
IUPAC-Name |
2-bromo-1-(5-tert-butyl-2-methylphenyl)ethanone |
InChI |
InChI=1S/C13H17BrO/c1-9-5-6-10(13(2,3)4)7-11(9)12(15)8-14/h5-7H,8H2,1-4H3 |
InChI-Schlüssel |
YKEBIMIBBNPEHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



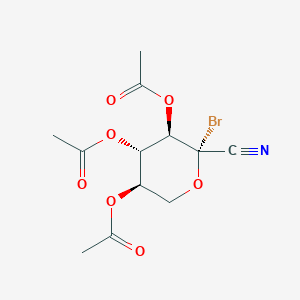
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847269.png)
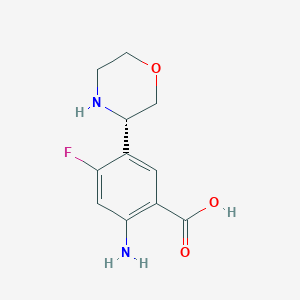
![1-{5-[4-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12847282.png)

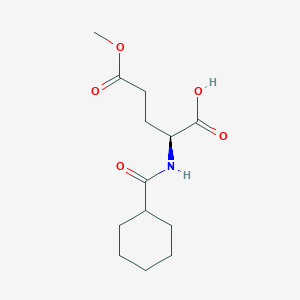
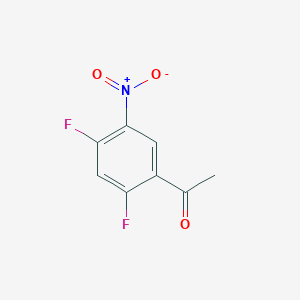
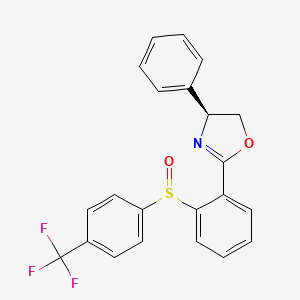
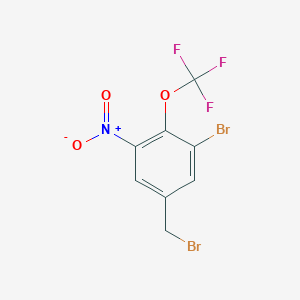
![(R)-5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-6-fluoro-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B12847326.png)
![5-Butyl-2-[[4-(4-butyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid](/img/structure/B12847330.png)
![[[(2R,3S,5R)-5-[5-[(E)-3-[[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12847331.png)
